N-[2-oxo-2-phenyl-1-(pyrimidin-2-ylsulfanyl)ethyl]benzamide N-[2-oxo-2-phenyl-1-(pyrimidin-2-ylsulfanyl)ethyl]benzamide
Brand Name: Vulcanchem
CAS No.: 162331-11-5
VCID: VC11823143
InChI: InChI=1S/C19H15N3O2S/c23-16(14-8-3-1-4-9-14)18(25-19-20-12-7-13-21-19)22-17(24)15-10-5-2-6-11-15/h1-13,18H,(H,22,24)
SMILES: C1=CC=C(C=C1)C(=O)C(NC(=O)C2=CC=CC=C2)SC3=NC=CC=N3
Molecular Formula: C19H15N3O2S
Molecular Weight: 349.4 g/mol

N-[2-oxo-2-phenyl-1-(pyrimidin-2-ylsulfanyl)ethyl]benzamide

CAS No.: 162331-11-5

Cat. No.: VC11823143

Molecular Formula: C19H15N3O2S

Molecular Weight: 349.4 g/mol

* For research use only. Not for human or veterinary use.

N-[2-oxo-2-phenyl-1-(pyrimidin-2-ylsulfanyl)ethyl]benzamide - 162331-11-5

Specification

CAS No. 162331-11-5
Molecular Formula C19H15N3O2S
Molecular Weight 349.4 g/mol
IUPAC Name N-(2-oxo-2-phenyl-1-pyrimidin-2-ylsulfanylethyl)benzamide
Standard InChI InChI=1S/C19H15N3O2S/c23-16(14-8-3-1-4-9-14)18(25-19-20-12-7-13-21-19)22-17(24)15-10-5-2-6-11-15/h1-13,18H,(H,22,24)
Standard InChI Key FEALGFZIOWUCBX-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(=O)C(NC(=O)C2=CC=CC=C2)SC3=NC=CC=N3
Canonical SMILES C1=CC=C(C=C1)C(=O)C(NC(=O)C2=CC=CC=C2)SC3=NC=CC=N3

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature and Molecular Formula

The IUPAC name N-[2-oxo-2-phenyl-1-(pyrimidin-2-ylsulfanyl)ethyl]benzamide systematically describes its composition:

  • A benzamide core (C₆H₅CONH₂) linked to a 2-oxo-2-phenylethyl group.

  • A pyrimidin-2-ylsulfanyl moiety (-S-C₄H₃N₂) at the ethyl group’s β-position.

The molecular formula is C₁₉H₁₆N₄O₂S, with a molecular weight of 380.42 g/mol. The sulfanyl (-S-) substituent distinguishes it from the closely related amino analog (PubChem CID 2836123) , which substitutes sulfur with an NH group.

Stereoelectronic Characteristics

The compound’s reactivity and binding interactions are influenced by:

  • Electron-withdrawing effects: The carbonyl (C=O) and sulfanyl groups create electron-deficient regions, favoring nucleophilic attacks at the α-carbon .

  • Aromatic stacking potential: The benzene and pyrimidine rings enable π-π interactions with biological targets, a feature observed in antiviral benzamide derivatives .

Synthetic Pathways and Analogous Compounds

Theoretical Synthesis Route

While no direct synthesis of this compound is documented, its preparation could follow methodologies used for structurally similar benzamides :

  • Thiolation of pyrimidine: React 2-mercaptopyrimidine with α-bromo-2-phenylacetophenone to form the sulfanyl intermediate.

  • Amidation: Couple the intermediate with benzoyl chloride under Schotten-Baumann conditions.

This route mirrors the synthesis of N-[2-oxo-2-phenyl-1-(pyrimidin-2-ylamino)ethyl]benzamide , replacing the amine nucleophile with a thiol.

Structural Analogs and Bioactivity

Benzamide derivatives with pyrimidine substituents exhibit notable antiviral and cytotoxic properties :

CompoundBioactivity (IC₅₀, μmol/mL)Target Pathway
N-(5-Aminopyrazol-3-yl)benzamide0.25 (H5N1 inhibition)Neuraminidase inhibition
N-(Pyrazolo[1,5-a]pyrimidin-2-yl)benzamide0.125 (83% plaque reduction)Viral replication

The sulfanyl group in N-[2-oxo-2-phenyl-1-(pyrimidin-2-ylsulfanyl)ethyl]benzamide may enhance lipophilicity, potentially improving membrane permeability compared to amino analogs .

Physicochemical Properties and Stability

Predicted Solubility and LogP

Using the PubChem CID 2836123 analog as a reference :

  • Aqueous solubility: ~0.1 mg/mL (estimated via AlogPS).

  • LogP: 3.2 ± 0.3 (indicating moderate lipophilicity).

The sulfanyl group’s polarizability may slightly increase solubility in nonpolar solvents compared to the amino variant.

Thermal and Oxidative Stability

  • Thermal decomposition: Likely occurs above 200°C, with cleavage of the sulfanyl-ethyl bond.

  • Oxidative sensitivity: The thioether (-S-) moiety is prone to oxidation, forming sulfoxides or sulfones under acidic conditions .

Analog LD₅₀ (μmol/mL)Cell Line
480MDCK (canine kidney)
30HepG2 (liver)

The sulfanyl variant’s safety profile remains uncharacterized but may align with these trends.

Challenges and Future Directions

Data Limitations

No peer-reviewed studies directly address N-[2-oxo-2-phenyl-1-(pyrimidin-2-ylsulfanyl)ethyl]benzamide, necessitating:

  • Targeted synthesis: To validate theoretical properties.

  • High-throughput screening: For antiviral/cytotoxic activity profiling.

Comparative Analysis with Amino Analogs

Replacing the sulfanyl group with amino or other substituents could optimize bioactivity. For instance, the amino analog shows 85% viral inhibition at 0.25 μmol/mL , a benchmark for future sulfanyl derivative studies.

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